molecular formula C6H11NS B13612514 3-(Ethylthio)-2-methylpropanenitrile

3-(Ethylthio)-2-methylpropanenitrile

Cat. No.: B13612514
M. Wt: 129.23 g/mol
InChI Key: KFXRLZCDTUFVNA-UHFFFAOYSA-N
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Description

3-(Ethylthio)-2-methylpropanenitrile is an organic compound characterized by the presence of an ethylthio group attached to a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylthio)-2-methylpropanenitrile typically involves the reaction of 2-methylpropanenitrile with ethylthiol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where the ethylthiol acts as a nucleophile, attacking the carbon atom of the nitrile group. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts such as palladium or nickel can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylthio)-2-methylpropanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The ethylthio group can be substituted with other nucleophiles such as halides or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Sodium hydroxide, potassium carbonate, halides, amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

3-(Ethylthio)-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles and thiols, providing insights into the mechanisms of these biological processes.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Ethylthio)-2-methylpropanenitrile depends on the specific application and the target molecule it interacts with. In general, the nitrile group can participate in nucleophilic addition reactions, while the ethylthio group can undergo oxidation or substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylthio)-2-methylpropanenitrile
  • 3-(Ethylthio)-3-methylbutanenitrile
  • 2-(Ethylthio)acetonitrile

Uniqueness

3-(Ethylthio)-2-methylpropanenitrile is unique due to the combination of its nitrile and ethylthio groups, which provide distinct reactivity patterns. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its specific structure allows for targeted modifications, making it valuable in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C6H11NS

Molecular Weight

129.23 g/mol

IUPAC Name

3-ethylsulfanyl-2-methylpropanenitrile

InChI

InChI=1S/C6H11NS/c1-3-8-5-6(2)4-7/h6H,3,5H2,1-2H3

InChI Key

KFXRLZCDTUFVNA-UHFFFAOYSA-N

Canonical SMILES

CCSCC(C)C#N

Origin of Product

United States

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